
physical and chemical properties of 5-fluoro-1H-
indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-fluoro-1H-indazol-3-ol

Cat. No.: B1343658 Get Quote

An In-depth Technical Guide to 5-fluoro-1H-
indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 5-fluoro-1H-indazol-3-ol. It includes available experimental and computed data,

discusses its key chemical characteristics, and outlines plausible experimental protocols. This

document is intended to serve as a foundational resource for professionals engaged in

chemical research and drug development.

Core Chemical and Physical Properties
5-fluoro-1H-indazol-3-ol, with the chemical formula C₇H₅FN₂O, is a fluorinated derivative of

the indazole heterocyclic system.[1][2] The indazole core is a key pharmacophore found in

numerous therapeutic agents, and fluorination is a common strategy in medicinal chemistry to

modulate physicochemical properties and metabolic stability.[3]

Quantitative data for 5-fluoro-1H-indazol-3-ol is limited; therefore, data from closely related

compounds is included for comparative purposes where noted.

Table 1: Physical and Chemical Properties of 5-fluoro-1H-indazol-3-ol and Related

Compounds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1343658?utm_src=pdf-interest
https://www.benchchem.com/product/b1343658?utm_src=pdf-body
https://www.benchchem.com/product/b1343658?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-fluoro-1H-indazol-3-ol
https://www.lookchem.com/404.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://www.benchchem.com/product/b1343658?utm_src=pdf-body
https://www.benchchem.com/product/b1343658?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source (Compound)

Molecular Formula C₇H₅FN₂O [1][2] (5-fluoro-1H-indazol-3-ol)

Molecular Weight 152.13 g/mol [1][2] (5-fluoro-1H-indazol-3-ol)

XLogP3 (Computed) 1.3 [1] (5-fluoro-1H-indazol-3-ol)

Appearance White solid
[4] ((5-Fluoro-1H-indazol-3-

yl)acetic acid)

Melting Point Data Not Available [2]

Boiling Point Data Not Available [2]

pKa (Predicted) 13.29 ± 0.40
[5] (5-fluoro-3-methyl-1H-

indazole)

Solubility (Experimental) 12.5 µg/mL (at pH 7.4) [6] (1-benzyl-1H-indazol-3-ol)

Chemical Structure and Tautomerism
A critical chemical feature of 3-hydroxyindazoles is their existence in tautomeric forms. 5-
fluoro-1H-indazol-3-ol is in equilibrium with its keto tautomer, 5-fluoro-1,2-dihydro-3H-indazol-

3-one.[1][2] For indazole systems, the 1H-indazole form is generally considered the most

thermodynamically stable tautomer.[3][7] This equilibrium is crucial as the different tautomers

can exhibit distinct chemical reactivity and biological interaction profiles.

Caption: Tautomeric equilibrium of 5-fluoro-1H-indazol-3-ol.

Experimental Protocols
While a specific, validated protocol for 5-fluoro-1H-indazol-3-ol is not readily available in the

cited literature, a general synthesis can be proposed based on established methods for

analogous indazole derivatives.[8][9] A common and effective route is the cyclization of a

substituted aminobenzonitrile with a source of hydrazine, followed by hydrolysis.

Reaction Scheme: 2-Amino-5-fluorobenzonitrile → 5-fluoro-1H-indazol-3-amine → 5-fluoro-
1H-indazol-3-ol

Materials and Reagents:
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2-Amino-5-fluorobenzonitrile

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Sodium azide (NaN₃)

Hydrazine hydrate (N₂H₄·H₂O)

Ethanol (EtOH)

Sulfuric acid (H₂SO₄)

Water (H₂O)

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Diazotization: Dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in a mixture of HCl and water at

0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the

temperature below 5 °C. Stir for 30 minutes.

Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq)

in water dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until

the intermediate aryl azide precipitates.

Cyclization/Amination: Isolate the crude aryl azide. In a separate flask, reflux the azide with

hydrazine hydrate (excess) in ethanol for several hours. This step should yield 5-fluoro-1H-

indazol-3-amine.[9]

Hydrolysis to Hydroxyl: The resulting 5-fluoro-1H-indazol-3-amine is then subjected to

diazotization followed by hydrolysis. Disperse the amine in aqueous sulfuric acid at 0-5 °C

and add sodium nitrite solution. The resulting diazonium salt is then heated in aqueous

sulfuric acid to yield the final product, 5-fluoro-1H-indazol-3-ol.
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Work-up and Purification: Cool the reaction mixture and extract with ethyl acetate. Wash the

organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the crude product by column chromatography on silica gel.

2-Amino-5-fluorobenzonitrile Diazotization
(NaNO2, HCl, 0-5°C)

Cyclization/Amination
(Hydrazine Hydrate, EtOH, Reflux) 5-fluoro-1H-indazol-3-amine Hydrolysis

(NaNO2, H2SO4, Heat) 5-fluoro-1H-indazol-3-ol

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5-fluoro-1H-indazol-3-ol.

Spectral Data (Reference Compounds)
No specific spectral data for 5-fluoro-1H-indazol-3-ol was found. The following table presents

data for a structurally related compound to provide a reference for expected spectral

characteristics.

Table 2: Spectral Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate[10]

Spectrum Type Data

¹H NMR (CDCl₃)

δ 8.26 (dd, J = 8.9, 5.2 Hz, 1H), 7.58 (d, J = 8.9

Hz, 2H), 7.28–7.24 (m, 2H), 7.14 (td, J = 9.0,

2.2 Hz, 1H), 7.06 (d, J = 8.9 Hz, 2H), 4.06 (s,

3H), 3.89 (s, 3H)

¹³C NMR (125 MHz, CDCl₃)

δ 163.7, 162.8, 161.7, 159.5, 140.9 (d, J = 12.7

Hz), 136.4, 131.9, 125.4, 123.9 (d, J = 10.9 Hz),

121.0, 114.8, 113.6 (d, J = 25.7 Hz), 96.6 (d, J =

26.9 Hz), 55.6, 52.2

¹⁹F NMR (471 MHz, CDCl₃) δ −112.4

IR (cm⁻¹)

3080, 3051, 2948, 2846, 1715, 1626, 1520,

1502, 1471, 1443, 1408, 1304, 1250, 1199,

1177, 1111, 1062, 1033, 959, 826, 807, 795

HRMS (EI)
calcd. for C₁₆H₁₃FN₂O₃ [M]⁺ 300.0910, found

300.0880
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Biological Activity and Potential Applications
Indazole derivatives are a prominent class of compounds in medicinal chemistry, known for a

wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial

properties.[3] Specifically, the 1H-indazole-3-amine scaffold, which is structurally similar to the

title compound, is recognized as an effective hinge-binding motif for various protein kinases.

[11]

Compounds containing this core are often investigated as kinase inhibitors for applications in

oncology.[9][11] For example, derivatives of 1H-indazol-3-amine have demonstrated inhibitory

activity against cancer cell lines such as A549 (lung), K562 (leukemia), PC-3 (prostate), and

Hep-G2 (hepatoma).[11] The mechanism often involves blocking the ATP-binding site of a

kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and

survival.

While the specific biological targets of 5-fluoro-1H-indazol-3-ol have not been detailed in the

available literature, its structure suggests potential utility as a kinase inhibitor or as a scaffold

for the development of novel therapeutic agents.
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Caption: Logical diagram of indazole derivatives as kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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